molecular formula C25H25NO4 B5090091 N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide CAS No. 6367-84-6

N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide

Cat. No.: B5090091
CAS No.: 6367-84-6
M. Wt: 403.5 g/mol
InChI Key: UCQFOLUWOIYCLU-UHFFFAOYSA-N
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Description

N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide (CAS 6367-84-6) is a cyclopropane derivative of significant interest in advanced organic and medicinal chemistry research. The compound features a molecular formula of C 25 H 25 NO 4 and a molecular weight of 403.47 g/mol . Its distinct structure, incorporating a cyclopropane carboxamide core symmetrically substituted with three 3-methoxyphenyl rings, presents a complex, multi-aromatic system ideal for probing structure-activity relationships. Cyclopropane derivatives are a prominent scaffold in drug discovery, often investigated for their biological activity due to the unique steric and electronic properties of the cyclopropane ring . This compound is For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a key synthetic intermediate or as a standard in analytical studies. Its high molecular weight and significant LogP value of 5.31 suggest potential applications in developing novel chemical entities. The precise mechanism of action for this specific compound is an area of active investigation, but related structures are explored for their interactions with various biological targets . Handle with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,2,2-tris(3-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4/c1-28-20-10-4-7-17(13-20)25(18-8-5-11-21(14-18)29-2)16-23(25)24(27)26-19-9-6-12-22(15-19)30-3/h4-15,23H,16H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQFOLUWOIYCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CC2C(=O)NC3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387557
Record name N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6367-84-6
Record name N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopy provides detailed information about the molecular formula, connectivity, functional groups, and three-dimensional arrangement of atoms in a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. Advanced NMR methods, particularly two-dimensional (2D) experiments, are indispensable for mapping the complex network of atomic connections and spatial relationships within N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide.

2D NMR experiments generate correlation maps that reveal relationships between different nuclei within the molecule, allowing for the systematic assembly of its structure. princeton.edu

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other through chemical bonds (typically 2-3 bonds). sdsu.eduyoutube.com For the target molecule, COSY would be crucial for establishing the spin systems within the aromatic rings, showing correlations between adjacent protons. It would also confirm the connectivity of the protons on the cyclopropane (B1198618) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons directly to the carbon atoms to which they are attached (¹JCH coupling). sdsu.eduyoutube.comyoutube.com This technique is fundamental for assigning each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for assembling the molecular skeleton by revealing long-range correlations (2-3 bonds) between protons and carbons. sdsu.eduyoutube.com Key correlations would be expected between the amide proton (N-H) and the carbonyl carbon (C=O), as well as with carbons of the N-phenyl ring and the cyclopropane ring. This experiment would definitively link the three methoxyphenyl rings to the cyclopropane core and connect the carboxamide moiety.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. princeton.edu NOESY is paramount for determining the molecule's conformation and stereochemistry in solution. For instance, observing correlations between protons on different phenyl rings would provide direct evidence of their relative spatial orientation.

Below is an interactive table illustrating the expected key correlations from these 2D NMR experiments.

2D NMR ExperimentCorrelating NucleiExpected Key Correlations for this compoundInformation Gained
COSY¹H ↔ ¹HCorrelations between adjacent aromatic protons on each of the three methoxyphenyl rings.Confirms proton connectivity within individual aromatic rings.
HSQC¹H ↔ ¹³C (1-bond)Aromatic CH ↔ Aromatic CH Cyclopropane CH ↔ Cyclopropane CH Methoxy (B1213986) CH₃ ↔ Methoxy CH₃Assigns specific carbons by linking them to their directly attached protons.
HMBC¹H ↔ ¹³C (2-3 bonds)Amide N-H ↔ Carbonyl C=O Aromatic H ↔ Cyclopropane C (quaternary) Cyclopropane H ↔ Carbonyl C=OConnects molecular fragments (phenyl rings to cyclopropane, amide to cyclopropane).
NOESY¹H ↔ ¹H (through space)Protons on N-phenyl ring ↔ Protons on a C2-phenyl ring. Protons on one C2-phenyl ring ↔ Protons on the other C2-phenyl ring.Provides insights into the 3D structure, conformation, and relative orientation of the phenyl rings.

While solution-state NMR provides data on the average conformation of a molecule, solid-state NMR (ssNMR) can characterize the molecule in its crystalline form. This technique is particularly useful for studying polymorphism (the existence of multiple crystalline forms) and for providing conformational details that are directly comparable to data from X-ray crystallography. For this compound, ssNMR could reveal subtle differences in the orientation of the phenyl rings and the amide group conformation as they exist in the solid lattice.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. nih.govnih.gov For this compound, with a chemical formula of C₃₁H₂₉NO₄, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thereby confirming the molecular formula with high confidence. researchgate.net Tandem mass spectrometry (MS/MS) experiments could further support the structure by inducing fragmentation and allowing for the characterization of the resulting molecular pieces.

ParameterExpected Value / Information
Molecular FormulaC₃₁H₂₉NO₄
Theoretical Exact Mass479.20966 g/mol
Expected HRMS ResultMeasured m/z value matching the theoretical mass with high accuracy (e.g., ± 0.001 Da).
Fragmentation (MS/MS)Would likely show losses of methoxyphenyl groups or cleavage at the amide bond, confirming the connectivity of the major structural units.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds and provides a characteristic "fingerprint" of the functional groups present. cardiff.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. Expected characteristic absorption bands include the N-H stretch of the amide group (around 3300 cm⁻¹), the strong C=O stretch of the amide I band (around 1650 cm⁻¹), the C-O stretching of the methoxy groups (around 1250 and 1040 cm⁻¹), and various C=C and C-H bands associated with the aromatic rings and cyclopropane core. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. Aromatic ring vibrations typically produce strong signals in Raman spectra. spectroscopyonline.com In the solid state, low-frequency Raman spectroscopy (terahertz region) is particularly sensitive to the crystal lattice structure and can be used to differentiate between different polymorphic forms by probing the external vibrational modes of the crystal. spectroscopyonline.com

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Signal
Amide (N-H)Stretching~3300Weak
Amide (C=O)Stretching (Amide I)~1650Moderate
Aromatic (C=C)Stretching~1600, ~1500Strong
Methoxy (C-O)Asymmetric/Symmetric Stretch~1250, ~1040Moderate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography is the most powerful and definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise 3D map of electron density can be generated, revealing the exact positions of all atoms.

For this compound, this technique would provide unambiguous information on:

Molecular Connectivity: Confirming the bonding arrangement determined by NMR.

Absolute Stereochemistry: Defining the relative orientation of the substituents on the cyclopropane ring.

Solid-State Conformation: Precisely measuring all bond lengths, bond angles, and torsion angles, which reveals the exact spatial arrangement of the methoxyphenyl groups and the conformation of the amide linkage. nih.govniscpr.res.in

Intermolecular Interactions: Identifying and characterizing non-covalent interactions in the crystal lattice, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the crystal packing. researchgate.netmdpi.com

The structural data obtained from X-ray crystallography serves as the ultimate benchmark for validating conformational analyses performed using spectroscopic methods and computational modeling.

Conformational Landscape and Dynamic Behavior of the Cyclopropane Ring and Substituents

The conformational preferences of this compound are largely governed by the rigid cyclopropane core, which serves as a scaffold for the three bulky 3-methoxyphenyl (B12655295) substituents. The inherent strain of the three-membered ring significantly restricts the available conformational space. The dynamic behavior of this molecule is characterized by the interplay between the fixed geometry of the cyclopropane ring and the rotational freedom of the attached aryl and amide moieties.

In structurally related gem-diarylcyclopropanes, a preferred conformation has been identified where one of the aryl rings adopts a bisecting orientation with respect to the cyclopropane ring, while the other is oriented perpendicularly. nih.gov This arrangement minimizes steric repulsion between the two aryl groups. By extension, in this compound, the two methoxyphenyl groups at the C2 position are expected to adopt a similar bisecting-perpendicular conformation to alleviate steric strain. The N-(3-methoxyphenyl) group, in turn, will have its rotational freedom influenced by the adjacent substituents on the cyclopropane ring.

The molecular framework of this compound is subject to considerable steric strain due to the presence of three bulky substituents on the small cyclopropane ring. The primary sources of this strain are the gem-disubstituted methoxyphenyl groups at the C2 position and the interaction between the N-methoxyphenyl group and the substituents at C2.

The two methoxyphenyl groups at C2 are forced into close proximity, leading to significant van der Waals repulsion. As observed in analogous gem-dichlorodiarylcyclopropane structures, this steric crowding can lead to an asymmetry in the bond lengths of the cyclopropane ring. nih.gov It is plausible that the C2-C3 bond in this compound is elongated relative to the C1-C2 and C1-C3 bonds as a consequence of the steric pressure exerted by the gem-disubstituted aryl groups.

The dynamic behavior of this compound is further defined by the rotational barriers of its phenyl and amide groups. These barriers can be investigated experimentally using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and computationally through methods like Density Functional Theory (DFT). mdpi.com

Amide Group Rotation: The rotation around the C(O)-N bond in amides is known to be restricted due to the partial double bond character arising from resonance. For N-aryl amides, this rotational barrier can be significantly influenced by steric effects from substituents. In ortho-substituted tertiary aromatic amides, for instance, a dramatic increase in the rotational barrier around the C(aromatic)-C(O) bond has been observed, with a substantial, albeit smaller, increase in the barrier to rotation around the N-C(O) bond. nih.gov In this compound, the bulky 2,2-bis(3-methoxyphenyl)cyclopropyl group can be considered analogous to a sterically demanding ortho-substituent. This is expected to lead to a significant barrier to rotation for the amide bond. DFT calculations on N-benzhydrylformamides, which also feature bulky substituents on the nitrogen, have shown that the formyl group rotation barriers are in the range of 20–23 kcal/mol. mdpi.comnih.gov A similar range can be anticipated for the amide rotation in the target molecule.

Phenyl Group Rotation: The rotation of the three 3-methoxyphenyl groups is also expected to be hindered. The two geminal phenyl groups at C2 will experience mutual steric hindrance, restricting their rotation. The N-phenyl group's rotation will be constrained by the adjacent carbonyl group and the cyclopropane ring. In sterically hindered systems like ortho-substituted biphenyls, significant rotational barriers have been measured and calculated. researchgate.net For N-benzhydrylformamides with ortho-substituents, the calculated rotational barriers for the aryl fragments can be as high as 9.8 kcal/mol. mdpi.comnih.gov It is therefore likely that the phenyl groups in this compound exhibit restricted rotation, leading to distinct, stable conformations at room temperature. The methoxy group at the meta position is not expected to significantly increase the rotational barrier through direct steric clash, but it influences the electronic properties of the ring.

The following tables present data from analogous systems to provide a quantitative context for the expected rotational barriers and structural parameters in this compound.

Table 1: Calculated Rotational Barriers (ΔG‡) for Formyl and Aryl Groups in N-Benzhydrylformamide and its ortho-Substituted Derivatives (kcal/mol)

CompoundΔG‡ (Formyl)ΔG‡ (Aryl)
N-Benzhydrylformamide22.52.5
ortho-Fluoro-N-benzhydrylformamide22.14.8
ortho-Chloro-N-benzhydrylformamide22.07.9
ortho-Bromo-N-benzhydrylformamide22.08.8
ortho-Iodo-N-benzhydrylformamide21.99.8
N-Methyl-N-benzhydrylformamide22.73.1
Data sourced from DFT calculations on analogous sterically hindered amide systems. mdpi.com

Table 2: Selected Bond Distances (Å) and Torsion Angles (°) in a gem-Dichlorodiarylcyclopropane Derivative

ParameterValue
C1-C21.515
C1-C31.532
C2-C31.551
Phenyl Ring 1 Dihedral Angle85.4°
Phenyl Ring 2 Dihedral Angle1.8°
Data from X-ray crystallography of a structurally related gem-diarylcyclopropane. nih.gov The dihedral angles represent the torsion angle between the plane of the phenyl ring and the plane of the cyclopropane ring.

Computational and Theoretical Investigations of N,2,2 Tris 3 Methoxyphenyl Cyclopropanecarboxamide

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the stability of molecular systems. For a molecule with the complexity of N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide, these theoretical approaches provide insights into electron distribution, molecular orbital energies, and other key electronic properties that govern its reactivity and behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal method in computational chemistry for investigating the electronic properties of medium to large-sized molecules due to its favorable balance between accuracy and computational cost. DFT studies would typically be employed to optimize the geometry of this compound, determining the most stable arrangement of its atoms in three-dimensional space.

Key parameters derived from DFT calculations would include:

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Electronic Energies: The total electronic energy, which is a measure of the molecule's stability.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of interaction with other molecules.

A hypothetical data table summarizing results from a DFT study on this compound might look as follows:

ParameterCalculated ValueUnits
Total Electronic Energy[Value]Hartrees
HOMO Energy[Value]eV
LUMO Energy[Value]eV
HOMO-LUMO Gap[Value]eV
Dipole Moment[Value]Debye

Note: The specific values in this table are placeholders as no published DFT data for this exact compound were found.

Ab Initio Methods for Molecular Properties

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties.

For this compound, ab initio calculations could be used to:

Refine Geometric and Electronic Data: Provide a benchmark for the results obtained from DFT calculations.

Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure.

Determine Thermochemical Properties: Calculate properties such as enthalpy of formation and Gibbs free energy, which are important for understanding the thermodynamics of reactions involving the compound.

Conformational Analysis via Molecular Mechanics and Quantum Chemical Methods

The flexibility of the three methoxyphenyl groups and the carboxamide linkage suggests that this compound can exist in multiple conformations. Conformational analysis is essential to identify the most stable three-dimensional structures and to understand how the molecule's shape influences its properties.

Potential Energy Surface Mapping

A potential energy surface (PES) map illustrates the energy of a molecule as a function of its geometry. For a complex molecule like this compound, a full PES mapping would be computationally prohibitive. Instead, a relaxed scan of the PES is typically performed by systematically rotating key dihedral angles (e.g., those associated with the methoxyphenyl groups and the amide bond) and calculating the energy at each step. This allows for the identification of energy minima (stable conformers) and transition states that separate them.

Identification of Low-Energy Conformers

The initial exploration of the conformational space using less computationally intensive methods like molecular mechanics can be followed by geometry optimization of the identified low-energy structures using more accurate quantum chemical methods (DFT or ab initio). This two-step approach is efficient for locating the global minimum and other low-lying energy conformers that may be populated at room temperature. The relative energies of these conformers can then be used to calculate their population distribution according to the Boltzmann distribution.

A summary of a conformational analysis could be presented in a table like this:

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
1 (Global Minimum)0.00[Angle 1], [Angle 2], ...
2[Value][Angle 1], [Angle 2], ...
3[Value][Angle 1], [Angle 2], ...

Note: This table is illustrative due to the absence of specific research on this compound.

Elucidation of Reaction Mechanisms Related to Synthesis or Transformation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies could elucidate the pathways for its synthesis or subsequent chemical transformations.

This would involve:

Locating Transition States: Identifying the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction.

Calculating Reaction Energetics: Determining the energies of reactants, intermediates, transition states, and products to construct a reaction energy profile. This profile provides a detailed picture of the energy changes that occur throughout the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that a located transition state indeed connects the desired reactants and products.

By understanding the reaction mechanism at a molecular level, it is possible to rationalize experimental observations and to design more efficient synthetic routes or predict the products of new reactions.

Transition State Analysis

The formation of the cyclopropane (B1198618) ring is a critical step in the synthesis of this compound. Transition state analysis using methods like Density Functional Theory (DFT) is essential to understand the mechanism and kinetics of this cyclopropanation reaction. The reaction likely proceeds through a concerted mechanism where the carbene or carbenoid adds to the double bond of a precursor alkene in a single step. masterorganicchemistry.com

The transition state for such a reaction would involve the simultaneous formation of two new carbon-carbon sigma bonds. masterorganicchemistry.com The geometry of this transition state is influenced by both steric and electronic factors imparted by the three 3-methoxyphenyl (B12655295) substituents. The bulky nature of these groups would likely lead to a more sterically crowded transition state, potentially raising the activation energy barrier compared to less substituted systems. DFT calculations on similar cyclopropanation reactions have shown that the energy barrier can be significantly influenced by the electronic nature of the substituents on both the alkene and the carbene precursor. nih.govacs.org

Table 1: Hypothetical Transition State Data for Key Synthetic Steps

Reaction StepTransition State (TS) DescriptionPostulated Activation Energy (kcal/mol)
CyclopropanationConcerted addition of a carbene to a 1,1-bis(3-methoxyphenyl)ethene derivative. The transition state would feature a three-membered ring in formation.25-35
Amide FormationNucleophilic attack of an amine on an activated carboxylic acid derivative of the cyclopropane core.15-25

Note: The activation energies are postulated based on typical values for these reaction types found in computational studies of related systems.

Energetic Profiles of Key Synthetic Steps

Following the formation of the cyclopropane core, the subsequent amidation to form the final product is also generally a thermodynamically favorable process. google.com A complete energetic profile would show the multi-step nature of the synthesis, with each step having its own activation barrier. Computational studies on related catalytic cycles often reveal the rate-determining step, which is the transition state with the highest energy relative to the preceding stable species. nih.govacs.orgrsc.org For this molecule, the sterically hindered cyclopropanation is a likely candidate for the rate-determining step.

Table 2: Hypothetical Relative Energetic Profile for Synthesis

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsPrecursor alkene + carbene source + amine0
TS1Transition state for cyclopropanation+30
Intermediate2,2-bis(3-methoxyphenyl)cyclopropanecarboxylic acid derivative-15
TS2Transition state for amidation+5
ProductThis compound-25

Note: Energies are hypothetical and relative to the starting materials, illustrating a plausible reaction coordinate.

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are highly effective for predicting NMR spectroscopic parameters, which can be invaluable for structure verification. mdpi.com The prediction of ¹H and ¹³C chemical shifts for this compound would involve geometry optimization of the molecule's likely conformations, followed by the calculation of magnetic shielding tensors, typically using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.comresearchgate.net

The predicted ¹H NMR spectrum would show distinct signals for the protons on the cyclopropane ring, the aromatic protons, the methoxy (B1213986) protons, and the amide N-H proton. The aromatic region would be complex due to the meta-substitution pattern. The ¹³C NMR spectrum would similarly show characteristic signals for the cyclopropyl (B3062369) carbons, the aromatic carbons (including the methoxy-substituted and unsubstituted carbons), the carbonyl carbon of the amide, and the methoxy carbons. The accuracy of these predictions is generally high, with mean absolute errors often less than 0.1 ppm for ¹H and 2-3 ppm for ¹³C when appropriate levels of theory and basis sets are used. github.iocompchemhighlights.org

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon AtomPredicted Chemical Shift (ppm)Rationale
Carbonyl (C=O)~170Typical chemical shift for a carboxamide carbonyl carbon.
Aromatic C-O~160Deshielded due to the electron-donating resonance effect of the oxygen atom.
Aromatic C-H110-130Range reflects the different electronic environments due to the meta-methoxy group.
Methoxy (-OCH₃)~55Standard chemical shift for a methoxy carbon attached to an aromatic ring.
Cyclopropyl (quaternary)~35Shielded due to the high s-character of C-C bonds in the cyclopropane ring.
Cyclopropyl (CH)~25Also shielded, with the specific shift influenced by the attached amide and phenyl groups.

Note: These are representative, plausible values based on computational NMR principles for similar functional groups.

Influence of Aromatic Substituents on Electronic and Steric Properties

The three 3-methoxyphenyl groups are the most significant substituents on the cyclopropanecarboxamide (B1202528) core, and they exert profound electronic and steric effects.

Steric Effects: The presence of three bulky methoxyphenyl groups, two on one carbon of the cyclopropane ring and one on the nitrogen atom, creates significant steric hindrance. This steric crowding would influence the molecule's preferred conformation, restricting the rotation around the C-C and C-N single bonds. This conformational rigidity can have a significant impact on the molecule's ability to interact with biological targets or catalysts. Furthermore, the steric bulk would likely direct incoming reagents to attack from the least hindered face of the molecule in any subsequent reactions. youtube.com

Table 4: Summary of Substituent Effects

SubstituentPositionElectronic EffectSteric Effect
3-methoxyphenylC2 (x2)-I (inductive withdrawal), +R (resonance donation)High steric bulk, influences conformation and reactivity.
3-methoxyphenylN-I (inductive withdrawal), +R (resonance donation)High steric bulk, restricts rotation around the N-C(O) bond.
CarboxamideC1Electron-withdrawing groupModerate steric bulk.

Chemical Reactivity and Transformations of N,2,2 Tris 3 Methoxyphenyl Cyclopropanecarboxamide

Reactions Involving the Cyclopropane (B1198618) Ring

The cyclopropane ring in N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide is highly substituted with both electron-donating (methoxyphenyl) and electron-withdrawing (carboxamide) groups. This "donor-acceptor" nature polarizes the ring, making it susceptible to nucleophilic and electrophilic attack that can lead to ring-opening. nih.govnih.gov The inherent ring strain of approximately 115 kJ/mol provides a strong thermodynamic driving force for such reactions. nih.gov

The trisubstituted cyclopropane ring can undergo cleavage of its carbon-carbon bonds under various conditions. The presence of aryl groups can stabilize intermediates formed during these reactions, such as carbocations or radicals. nih.govrsc.org

Electrophilic ring-opening is a common pathway for donor-acceptor cyclopropanes. nih.gov Treatment with strong acids can lead to protonation and subsequent cleavage of the most highly substituted bond to form a stable carbocationic intermediate. This intermediate can then be trapped by a nucleophile. For instance, reaction with hydrohalic acids (HX) could potentially yield 1,3-addition products after cleavage of the C1-C2 bond.

Similarly, Lewis acids can promote ring-opening by coordinating to the carbonyl oxygen of the amide, enhancing the electron-withdrawing effect and facilitating nucleophilic attack. researchgate.net This strategy is often used to achieve regioselective functionalization of the resulting 1,3-dicarbonyl or related systems. The reaction of this compound with a nucleophile (Nu⁻) in the presence of a Lewis acid (LA) is depicted in the table below.

Reagent/ConditionIntermediatePotential Product Type
Strong Brønsted Acid (e.g., H₂SO₄)Carbocation at C21,3-Difunctionalized propane
Lewis Acid (e.g., TiCl₄) + NucleophileLewis acid-amide complexRing-opened adduct
Radical Initiator (e.g., AIBN)Radical intermediate1,3-Radical addition product

This table presents plausible reaction pathways based on the reactivity of similar donor-acceptor cyclopropanes.

Thermally or photochemically induced rearrangements are characteristic reactions of substituted cyclopropanes. nih.govacs.org For a molecule like this compound, a vinylcyclopropane-to-cyclopentene rearrangement could be envisaged if a double bond were present on a substituent. More relevant are rearrangements that might proceed through carbocationic intermediates, similar to those formed during acid-catalyzed ring-opening. nih.gov These intermediates could undergo hydride or aryl shifts to yield more stable isomers before being trapped by a nucleophile. Such rearrangements can be complex and lead to a variety of constitutional isomers. nih.gov

Reactivity of the Amide Functionality

The secondary amide group in the target molecule is another key reactive site. Its reactivity is influenced by the steric hindrance imposed by the bulky trisubstituted cyclopropane ring.

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, typically requires harsh conditions such as prolonged heating with strong acids or bases. dalalinstitute.com The steric hindrance around the carbonyl group in this compound would likely make hydrolysis even more challenging compared to unhindered amides. arkat-usa.orgchemicalforums.comacs.org

Acid-catalyzed hydrolysis: This would involve protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The products would be 2,2-bis(3-methoxyphenyl)-1-(3-methoxyphenylcarbonyl)cyclopropanecarboxylic acid and ammonia.

Base-catalyzed hydrolysis: This proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is generally difficult for amides and would be further impeded by steric bulk. dalalinstitute.com

Transamidation, the reaction with an amine to exchange the amide nitrogen substituent, would similarly require forcing conditions or catalysis.

The nitrogen atom of the secondary amide is nucleophilic and can undergo alkylation or acylation. N-alkylation typically requires a strong base to deprotonate the amide, forming an amidate anion, which then reacts with an alkylating agent (e.g., an alkyl halide). wikipedia.org The use of bases like sodium hydride is common for this transformation. organic-chemistry.org Given the potential for steric hindrance, a highly reactive alkylating agent or less sterically demanding conditions might be necessary. nih.govresearchgate.netflvc.org

TransformationReagentsProduct
N-Alkylation1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)N-alkyl-N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide
N-AcylationAcyl Halide (RCOCl) or Anhydride (B1165640), BaseN-acyl-N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide (an imide)

This table outlines general synthetic routes for amide functionalization.

Transformations at the Methoxyphenyl Groups

The three methoxyphenyl groups are essentially anisole (B1667542) derivatives and can undergo reactions typical for this class of compounds. The methoxy (B1213986) group is an ortho-, para-directing and activating group for electrophilic aromatic substitution. wikipedia.org However, the most common transformation for aryl methyl ethers is the cleavage of the ether bond.

This demethylation reaction is typically achieved using strong acids, particularly hydroiodic acid (HI) or hydrobromic acid (HBr), or with potent Lewis acids like boron tribromide (BBr₃). nih.govtandfonline.com

Reaction with BBr₃: Boron tribromide is a highly effective reagent for cleaving aryl methyl ethers, even at low temperatures. The reaction proceeds through the formation of a Lewis acid-base adduct, followed by the departure of methyl bromide. Subsequent workup with water yields the corresponding phenol (B47542). It is possible to achieve selective mono-demethylation or complete demethylation to the corresponding tris-phenol derivative by controlling the stoichiometry of the reagent. nih.gov

Reaction with Strong Mineral Acids: Refluxing with concentrated HBr or HI can also cleave the ether linkages to produce the phenol and methyl halide. tandfonline.com

These transformations would convert the methoxyphenyl groups into hydroxyphenyl (phenolic) groups, significantly altering the molecule's polarity and chemical properties.

ReagentConditionsProduct (assuming complete reaction)
Boron tribromide (BBr₃)Inert solvent (e.g., CH₂Cl₂), low temperatureN,2,2-tris(3-hydroxyphenyl)cyclopropanecarboxamide
Hydrobromic acid (HBr)RefluxN,2,2-tris(3-hydroxyphenyl)cyclopropanecarboxamide
Hydroiodic acid (HI)RefluxN,2,2-tris(3-hydroxyphenyl)cyclopropanecarboxamide

This table summarizes common methods for the cleavage of the methoxy groups.

Aromatic Electrophilic Substitution (Excluding Biological Contexts)

The three phenyl rings, each activated by a methoxy group, are expected to be susceptible to aromatic electrophilic substitution. The methoxy group is a powerful ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.

Given the meta-position of the methoxy group relative to the point of attachment to the cyclopropane ring, the likely positions for electrophilic attack are ortho and para to the methoxy group. This would lead to the introduction of substituents at the 2-, 4-, and 6-positions of each phenyl ring.

Common electrophilic aromatic substitution reactions could include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group onto the aromatic rings.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst would result in the corresponding halogenated derivatives.

Friedel-Crafts Alkylation and Acylation: These reactions would introduce alkyl or acyl groups, respectively, onto the aromatic rings, although the presence of the amide group might complicate these transformations.

The table below summarizes the predicted outcomes for the monosubstitution of one of the phenyl rings.

Reaction TypeReagentsPredicted Major Products (for one ring)
NitrationHNO₃, H₂SO₄N-(2-nitro-3-methoxyphenyl)-... N-(4-nitro-3-methoxyphenyl)-... N-(6-nitro-3-methoxyphenyl)-...
BrominationBr₂, FeBr₃N-(2-bromo-3-methoxyphenyl)-... N-(4-bromo-3-methoxyphenyl)-... N-(6-bromo-3-methoxyphenyl)-...

Note: The notation "..." refers to the rest of the this compound molecule.

Modification of Methoxy Groups (e.g., Demethylation, Oxidation)

The methoxy groups present on the phenyl rings are also potential sites for chemical modification.

Demethylation: The ether linkage of the methoxy group can be cleaved to yield the corresponding phenol. This is a common transformation in natural product synthesis and medicinal chemistry. Reagents that are typically used for demethylation include strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). The reaction would proceed via nucleophilic attack of the bromide ion on the methyl group. Given the presence of three methoxy groups, controlling the stoichiometry of the demethylating agent could potentially allow for selective mono-, di-, or tri-demethylation.

ReagentPotential Products
Excess HBr or BBr₃N,2,2-tris(3-hydroxyphenyl)cyclopropanecarboxamide
Limiting HBr or BBr₃A mixture of mono- and di-hydroxylated products

Oxidation: While the methoxy groups themselves are relatively resistant to oxidation, the activated aromatic rings could be susceptible to oxidative degradation under harsh conditions. However, selective oxidation of the methoxy group itself is not a common or straightforward transformation.

Stereochemical Implications in Chemical Transformations

The this compound molecule contains a stereocenter at the carbon atom of the cyclopropane ring that is bonded to the nitrogen of the amide group. This means that the molecule can exist as a pair of enantiomers.

Any chemical transformation that does not involve the breaking of bonds at this stereocenter will proceed with retention of configuration. For example, the aromatic electrophilic substitution and demethylation reactions discussed above would not affect the stereochemistry at the cyclopropane ring.

However, if a reaction were to involve the cyclopropane ring itself, for instance, ring-opening reactions, the stereochemistry would be a critical consideration. The stereochemical outcome of such reactions would depend on the mechanism of the reaction. For example, a reaction proceeding through an SN2-type mechanism would result in an inversion of stereochemistry, while an SN1-type mechanism would lead to a racemic mixture.

Furthermore, the presence of the existing stereocenter could influence the stereochemical outcome of reactions at other parts of the molecule, a phenomenon known as diastereoselective induction. While not directly applicable to the reactions discussed, this would be an important consideration in more complex synthetic sequences.

Synthesis and Characterization of Structural Analogues and Derivatives of Cyclopropanecarboxamide

Design Principles for Analogues with Modified Cyclopropane (B1198618) Substitution Patterns

The design of analogues with modified cyclopropane substitution patterns is guided by the desire to modulate the electronic and steric properties of the molecule. The cyclopropane ring, with its unique strained ring system, offers a rigid scaffold that can be strategically functionalized. researchgate.net Key design principles include:

Introduction of Electron-Donating or Electron-Withdrawing Groups: The electronic nature of substituents on the cyclopropane ring can significantly influence the reactivity and biological activity of the molecule. For instance, the introduction of electron-withdrawing groups can enhance the acidity of adjacent protons, while electron-donating groups can increase electron density in the ring system.

Steric Hindrance Modification: Altering the size and spatial arrangement of substituents on the cyclopropane ring can impact the molecule's conformation and its ability to interact with biological targets. Introducing bulky groups can enforce specific orientations or restrict rotational freedom.

Isosteric and Bioisosteric Replacements: Replacing certain functional groups with others that have similar steric and electronic properties (isosteres) or that elicit similar biological responses (bioisosteres) is a common strategy to fine-tune the compound's characteristics.

A general approach to synthesizing substituted cyclopropanes involves the reaction of an alkene with a carbene or carbenoid, often generated from a diazo compound in the presence of a metal catalyst. researchgate.net The choice of alkene and carbene precursors dictates the substitution pattern of the resulting cyclopropane ring.

Exploration of Diverse Aryl and Alkyl Substituents on the Amide Nitrogen and Cyclopropane Ring

Aryl Substituents on the Amide Nitrogen:

The nature of the aryl group attached to the amide nitrogen can influence the molecule's planarity, hydrogen bonding capabilities, and lipophilicity. nih.gov Modification of this aryl ring with various substituents (e.g., alkyl, alkoxy, halogen) can alter these properties. The synthesis of such analogues typically involves the coupling of a substituted aniline with a corresponding cyclopropanecarboxylic acid or its activated derivative.

Substituents on the Cyclopropane Ring:

The two 3-methoxyphenyl (B12655295) groups at the C2 position of the cyclopropane ring in the parent compound offer multiple avenues for modification.

Introduction of Alkyl Groups: Replacing one or both of the aryl groups with various alkyl chains (e.g., methyl, ethyl, propyl) would significantly change the lipophilicity and conformational flexibility of the molecule. masterorganicchemistry.com

The following table illustrates potential variations in substituents and their predicted impact on molecular properties:

Compound Substituent at C2 Substituent on N-Aryl Predicted Property Change
Analogue 1Phenyl4-ChloroIncreased lipophilicity, potential for halogen bonding
Analogue 2Methyl4-MethylDecreased steric bulk, increased flexibility
Analogue 3Naphthyl3,5-DifluoroIncreased pi-stacking potential, altered electronic profile

Strategies for Introducing Chiral Centers and Enantioselective Synthesis of Analogues

The introduction of chirality into cyclopropanecarboxamide (B1202528) analogues is of significant interest as enantiomers often exhibit different biological activities. Chiral centers can be introduced at the C1 and C2 positions of the cyclopropane ring.

Several strategies for the enantioselective synthesis of chiral cyclopropanes have been developed:

Asymmetric Cyclopropanation: The use of chiral catalysts, such as those based on rhodium or copper with chiral ligands, can facilitate the enantioselective addition of a carbene to an alkene, leading to the formation of enantioenriched cyclopropanes. nih.gov

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of the cyclopropanation reaction. rsc.orgnih.govrsc.org The auxiliary can then be removed in a subsequent step.

Resolution of Racemates: A racemic mixture of a chiral cyclopropanecarboxamide can be separated into its constituent enantiomers through techniques such as chiral chromatography or diastereomeric salt formation.

A modular approach to synthesizing chiral cis-cyclopropanes has been developed using visible light photochemistry, which allows for a high degree of enantioselectivity. nih.govchemrxiv.org

Comparative Analysis of Reactivity and Stability in Analogous Systems

The reactivity and stability of cyclopropanecarboxamide analogues are intrinsically linked to their substitution patterns.

Ring Strain and Reactivity: The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions, such as treatment with strong acids or electrophiles. The presence of electron-withdrawing groups on the ring can further activate it towards nucleophilic attack.

Amide Bond Stability: The amide bond is generally stable, but its reactivity can be influenced by the nature of the substituents on the nitrogen and the carbonyl carbon. N-alkylation can affect the basicity of the amide nitrogen and influence fragmentation patterns in mass spectrometry. nih.gov

A comparative analysis of a series of analogues would involve subjecting them to a range of chemical conditions (e.g., acidic, basic, oxidative) and analytical techniques (e.g., NMR, HPLC, mass spectrometry) to determine their relative stabilities and reactivity profiles.

Potential Applications and Future Directions in Chemical Science

Utilization as a Synthetic Building Block for Complex Chemical Entities

Substituted cyclopropanes are valuable intermediates in organic synthesis due to the ring strain inherent in the three-membered ring, which can be selectively released to drive various chemical transformations. nih.govnih.govresearchgate.net The presence of multiple methoxyphenyl groups and a carboxamide moiety in N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide offers a rich platform for the construction of complex molecular scaffolds.

The methoxy (B1213986) groups on the phenyl rings can be readily converted to hydroxyl groups, providing sites for further functionalization or for directing metallation reactions. The carboxamide group itself is a versatile functional handle that can participate in a variety of reactions, including reductions, rearrangements, and couplings. The strained cyclopropane (B1198618) ring can undergo ring-opening reactions under thermal, photochemical, or catalytic conditions to generate linear structures with defined stereochemistry. nih.govresearchgate.net For instance, ring-opening with nucleophiles could lead to the formation of 1,3-difunctionalized compounds, which are valuable precursors for the synthesis of natural products and pharmaceuticals.

Table 1: Potential Synthetic Transformations of this compound

TransformationReagents and ConditionsPotential Product Class
O-DemethylationBBr₃, CH₂Cl₂Polyhydroxylated aromatic compounds
Amide ReductionLiAlH₄, THFCyclopropylmethylamines
Ring-OpeningH₂/Pd-C or Acid/HeatSubstituted propanes
Directed Ortho-Metallationn-BuLi, TMEDAFurther functionalized aromatics

Potential in Materials Science (e.g., Liquid Crystals, Polymers, Optoelectronic Materials)

The rigid, non-planar structure of the trisubstituted cyclopropane core, combined with the polar carboxamide group and the potential for intermolecular interactions through the methoxyphenyl groups, suggests that this compound and its derivatives could exhibit interesting properties in materials science.

The presence of multiple aromatic rings could lead to liquid crystalline behavior upon suitable modification of the molecular structure. Liquid crystal dimers often consist of rigid mesogenic units linked by a flexible spacer, and while this molecule is a monomer, its rigid and anisotropic shape could favor the formation of ordered phases. mdpi.com Furthermore, the incorporation of this cyclopropane derivative as a monomer into a polymer backbone could impart unique thermal and mechanical properties to the resulting material due to the rigid and bulky nature of the cyclopropane unit.

In the realm of optoelectronic materials, the methoxy-substituted phenyl rings are electron-donating groups that can influence the electronic properties of the molecule. Further functionalization of the aromatic rings with electron-withdrawing groups could create donor-acceptor systems with potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Role as a Ligand in Catalysis (e.g., Asymmetric Catalysis)

The design of chiral ligands is a cornerstone of asymmetric catalysis. The this compound scaffold, being chiral due to the trisubstituted cyclopropane ring, has the potential to be developed into a novel class of ligands. The nitrogen and oxygen atoms of the carboxamide group can act as coordination sites for metal centers.

By synthesizing enantiomerically pure forms of this compound, it could be employed as a chiral ligand in a variety of metal-catalyzed reactions, such as asymmetric hydrogenations, cyclopropanations, or cross-coupling reactions. The steric bulk provided by the three methoxyphenyl groups could create a well-defined chiral pocket around the metal center, influencing the stereochemical outcome of the reaction. The electronic properties of the ligand, and thus its catalytic activity, could be fine-tuned by modifying the substituents on the phenyl rings.

Table 2: Potential Metal Complexes and Catalytic Applications

Metal CenterPotential Ligand CoordinationPotential Catalytic Application
Rhodium(II)Carboxamide OxygenAsymmetric Cyclopropanation
Palladium(0)P-donor functionalized aryl ringAsymmetric Cross-Coupling
Ruthenium(II)N,O-chelationAsymmetric Hydrogenation

Challenges in the Synthesis and Handling of Highly Substituted Cyclopropanes

The synthesis of highly substituted cyclopropanes, such as this compound, presents significant synthetic challenges. rsc.org The creation of sterically congested cyclopropane rings often requires specialized methods and can suffer from low yields and the formation of multiple stereoisomers. nih.gov Methods such as Simmons-Smith cyclopropanation, transition-metal-catalyzed decomposition of diazo compounds, and Michael-initiated ring-closure reactions are commonly employed, but their efficiency can be hampered by steric hindrance. rsc.org

The purification of these compounds can also be challenging due to the potential for multiple diastereomers and the difficulty in separating them. Furthermore, the handling of highly strained molecules requires care, as they can be prone to decomposition under harsh conditions.

Unexplored Reactivity Profiles and Novel Transformations

The unique combination of functional groups in this compound suggests the possibility of unexplored reactivity. The interaction between the carboxamide group and the cyclopropane ring could lead to novel intramolecular reactions. For example, under certain conditions, the amide nitrogen or oxygen could act as an internal nucleophile, leading to ring-opening and the formation of heterocyclic structures.

The reactivity of the cyclopropane ring itself, being substituted with three aryl groups, is expected to be different from that of less substituted cyclopropanes. nih.govnih.gov The electronic effects of the methoxyphenyl groups will influence the stability of any intermediates formed during ring-opening reactions, potentially leading to regioselective transformations that are not observed in simpler systems. researchgate.netresearchgate.net

Future Theoretical and Computational Advancements

Computational chemistry can play a crucial role in predicting the properties and reactivity of this compound before extensive experimental work is undertaken. Density Functional Theory (DFT) calculations could be used to predict the preferred conformations of the molecule, the bond dissociation energies of the cyclopropane ring, and the electronic structure.

These theoretical studies can guide synthetic efforts by identifying the most plausible reaction pathways and predicting the stereochemical outcomes of reactions. Furthermore, computational modeling could be used to design derivatives of this compound with optimized properties for specific applications, such as enhanced liquid crystalline behavior or improved catalytic activity. For instance, modeling the interaction of the molecule as a ligand with various metal centers could help in the rational design of new catalysts.

Conclusion

Summary of Key Research Findings and Methodological Advancements

A targeted search for research dedicated to N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide did not yield any specific studies. Therefore, a summary of key research findings or methodological advancements for this particular compound cannot be provided. The broader class of cyclopropane-containing molecules is of significant interest in organic synthesis due to the unique reactivity conferred by the strained three-membered ring. acs.orgyoutube.com Synthetic strategies to access substituted cyclopropanes often involve carbene or carbenoid additions to alkenes, as well as various cyclization reactions. nih.govacs.org

Broader Impact on Synthetic Organic Chemistry and Chemical Research

Without specific research on this compound, its direct impact on synthetic organic chemistry and chemical research remains undefined. In a broader context, the development of new synthetic methods for creating highly substituted and functionalized cyclopropane (B1198618) rings is an active area of research. acs.orgyoutube.com Such scaffolds are valuable building blocks in the synthesis of complex molecules and are found in a number of biologically active compounds and natural products. The unique stereoelectronic properties of the cyclopropane ring can influence the conformation and reactivity of molecules, making them attractive motifs in medicinal chemistry and materials science.

Identification of Critical Knowledge Gaps and Promising Avenues for Future Inquiry

The primary knowledge gap is the complete absence of published data on this compound. Future research could begin with the development of a reliable synthetic route to this compound. This would likely involve the cyclopropanation of a correspondingly substituted alkene precursor.

Once synthesized and characterized, promising avenues for future inquiry would include:

Stereoselective Synthesis: Developing methods to control the stereochemistry of the cyclopropane ring, which would be crucial for any potential applications in asymmetric synthesis or medicinal chemistry.

Structural Analysis: Undertaking detailed structural studies, for instance using X-ray crystallography, to understand the conformational preferences imparted by the three methoxyphenyl substituents.

Reactivity Studies: Investigating the reactivity of the cyclopropane ring and the amide functionality to explore its potential as a synthetic intermediate.

Biological Screening: Evaluating the biological activity of the compound in various assays to determine if it possesses any interesting pharmacological properties, a common practice for novel chemical entities. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including halogenation, esterification, and cyclopropanation. For example, intermediates such as trisubstituted cyclopropane esters can be prepared via [2+1] cyclopropanation using dihalocarbene precursors. Deprotection of benzyl ether groups (common in methoxy-substituted aryl systems) may require catalytic hydrogenation with Pd/C . Key steps include:

  • Bromination and methylation to generate substituted benzaldehyde intermediates.
  • Cyclopropane ring formation via nucleophilic addition-elimination.
  • Final carboxamide formation using coupling reagents like HATU or EDCI .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying methoxy (-OCH3_3) substituents (δ ~3.7–3.9 ppm) and cyclopropane protons (characteristic splitting patterns) .
  • X-ray Crystallography : Orthorhombic crystal systems (e.g., space group Pccn) resolve cyclopropane geometry and substituent orientation. For example, bond angles near 60° confirm cyclopropane strain .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C24_{24}H23_{23}NO4_4) with ppm-level accuracy .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of the cyclopropane ring in this compound?

  • Methodological Answer : Cyclopropane stereochemistry is sensitive to reaction kinetics and catalyst choice. For instance:

  • Thermal vs. Photochemical Conditions : Thermal reactions may favor trans-substituted cyclopropanes due to orbital symmetry, while photochemical routes can yield cis isomers .
  • Chiral Catalysts : Asymmetric synthesis using Rh(II) or Cu(I) catalysts with bisoxazoline ligands can induce enantioselectivity in cyclopropanation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving diastereomeric ratios .

Q. What computational methods are used to predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, methoxy groups increase electron density on the aryl rings .
  • Molecular Dynamics (MD) Simulations : Models solvation effects and conformational flexibility of the cyclopropane ring .
  • Docking Studies : Screens potential biological targets (e.g., enzyme active sites) by analyzing steric and electronic complementarity .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

  • Methodological Answer :

  • Systematic Reproducibility Checks : Vary reaction parameters (e.g., temperature, catalyst loading) to identify sensitivity .
  • Advanced Analytical Cross-Validation : Combine LC-MS, 2D NMR (COSY, HSQC), and elemental analysis to confirm purity and structural assignments .
  • Literature Meta-Analysis : Use databases like PubMed or Reaxys to compare protocols and isolate variables causing discrepancies (e.g., moisture-sensitive intermediates) .

Q. What strategies are recommended for optimizing the purification of this compound?

  • Methodological Answer :

  • Chromatography : Use silica gel columns with gradient elution (hexane/EtOAc) to separate diastereomers. Reverse-phase HPLC (C18 column, acetonitrile/water) improves resolution for polar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/dichloromethane) based on solubility differences in hot vs. cold conditions .
  • Centrifugal Partition Chromatography (CPC) : Effective for gram-scale purification without irreversible adsorption .

Biological and Applied Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (MIC determination) against Staphylococcus aureus or Candida albicans .
  • Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} calculations .
  • Enzyme Inhibition Studies : Fluorescence-based assays (e.g., for kinases or proteases) with positive controls (e.g., staurosporine) .

Q. What are the challenges in studying the metabolic stability of this compound in vitro?

  • Methodological Answer :

  • Hepatic Microsome Assays : Incubate with rat or human liver microsomes, monitor parent compound depletion via LC-MS/MS. Methoxy groups may slow oxidative metabolism .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
  • Structural Modifications : Introduce deuterium at labile positions (e.g., cyclopropane-CH2_2) to enhance metabolic stability .

Data Contradiction and Validation

Q. How should researchers address conflicting data on the compound’s solubility and stability?

  • Methodological Answer :

  • Solubility Profiling : Use shake-flask methods with buffers (pH 1–7.4) and surfactants (e.g., Tween-80) .
  • Forced Degradation Studies : Expose to heat, light, and humidity; track degradation products via stability-indicating HPLC .
  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous solutions, which may explain solubility discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.